molecular formula C12H10N2O B1400661 3-Phenylpyridine-4-carboxamide CAS No. 1414965-07-3

3-Phenylpyridine-4-carboxamide

Cat. No.: B1400661
CAS No.: 1414965-07-3
M. Wt: 198.22 g/mol
InChI Key: RGZQKXROMUCPEO-UHFFFAOYSA-N
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Description

3-Phenylpyridine-4-carboxamide is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with a phenyl group at the third position and a carboxamide group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylpyridine-4-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine-4-carboxylic acid and phenylboronic acid.

    Coupling Reaction: A Suzuki coupling reaction is employed, where pyridine-4-carboxylic acid is reacted with phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate.

    Amidation: The resulting 3-phenylpyridine-4-carboxylic acid is then converted to this compound through an amidation reaction using ammonia or an amine source under appropriate conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often used to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Phenylpyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxamide group to an amine group.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, introducing different substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Halogenation reagents like bromine or chlorinating agents can be used under controlled conditions.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of 3-phenylpyridine-4-amine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Phenylpyridine-4-carboxamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and ligands for catalysis.

    Biology: It is used in the study of enzyme inhibitors and receptor binding studies.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Phenylpyridine-4-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

    Pyridine-4-carboxamide: Lacks the phenyl group, leading to different chemical properties and applications.

    3-Phenylpyridine:

    3-Phenylpyridine-2-carboxamide: Similar structure but with the carboxamide group at a different position, leading to variations in chemical behavior.

Uniqueness: 3-Phenylpyridine-4-carboxamide is unique due to the specific positioning of the phenyl and carboxamide groups, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound for targeted applications in various fields.

Biological Activity

3-Phenylpyridine-4-carboxamide (NPP3C) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyridine ring with a phenyl group and a carboxamide substituent. Its chemical structure can be represented as follows:

C1C2C3C4C5C6\text{C}_1\text{C}_2\text{C}_3\text{C}_4\text{C}_5\text{C}_6

This structural configuration contributes to its lipophilicity and ability to interact with various biological targets.

Antiviral Activity

One of the prominent biological activities of this compound is its antiviral efficacy. A study demonstrated that NPP3C effectively inhibits the dengue virus (DENV) replication cycle. The compound specifically targets the viral RNA replication step, showing a significant reduction in viral titers when tested in cell cultures. The half-maximal effective concentration (EC50) was determined to be approximately 7.1 µM with a high selectivity index, indicating low cytotoxicity at effective doses .

Anticancer Potential

NPP3C has also been evaluated for its anticancer properties. It exhibited moderate cytotoxicity against several cancer cell lines, including A549 (lung cancer), PC-3 (prostate cancer), and MCF-7 (breast cancer). The structure-activity relationship studies indicated that modifications to the phenyl group significantly affected its anticancer activity, with certain substitutions enhancing potency .

The mechanism underlying the biological activity of NPP3C involves several pathways:

  • Inhibition of Viral Replication : NPP3C disrupts the replication process of viruses like DENV by interfering with the viral RNA synthesis, preventing the virus from proliferating within host cells .
  • Induction of Apoptosis in Cancer Cells : In cancer models, NPP3C has been shown to induce apoptosis through mitochondrial pathways, leading to cell death in malignant cells while sparing normal cells .

Structure-Activity Relationship (SAR)

The SAR studies conducted on derivatives of this compound revealed critical insights into how structural modifications influence biological activity:

CompoundModificationEC50 (µM)Activity
NPP3CBase compound7.1Antiviral
66Pyridine replaced with phenylNo activityAntiviral
12hSubstituted at C-3 position48.08 ± 0.13Anticancer

These findings suggest that specific functional groups and their positions on the aromatic rings are crucial for maintaining or enhancing biological activity.

Case Studies

  • Dengue Virus Inhibition : In a medium throughput screening of small molecule libraries, NPP3C was identified as a potent inhibitor of DENV replication, achieving up to a 714-fold reduction in viral load at effective concentrations without compromising cell viability .
  • Cancer Cell Line Testing : A series of tests on various cancer cell lines indicated that compounds bearing the phenylpyridine carboxamide scaffold demonstrated superior cytotoxicity compared to other scaffolds, establishing NPP3C as a promising candidate for further development in cancer therapy .

Properties

IUPAC Name

3-phenylpyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c13-12(15)10-6-7-14-8-11(10)9-4-2-1-3-5-9/h1-8H,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGZQKXROMUCPEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CN=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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